Cedran-8-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedran-8-ol can be synthesized through various chemical reactions involving the precursor compounds found in cedarwood oil. One common method involves the hydrogenation of cedrene, a sesquiterpene hydrocarbon, in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of cedarwood oil from the heartwood of cedar trees, followed by fractional distillation to isolate the desired compound . The extracted oil is subjected to further purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cedran-8-ol undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed:
Oxidation: Cedranone.
Reduction: Dihydrothis compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cedran-8-ol has a wide range of scientific research applications, including:
Mechanism of Action
Cedran-8-ol exerts its effects through various molecular targets and pathways. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP2B6 and CYP3A4, which are involved in drug metabolism . Additionally, this compound has been shown to have sedative effects through its interaction with the autonomic nervous system .
Comparison with Similar Compounds
Cedran-8-ol is unique among sesquiterpene alcohols due to its specific chemical structure and properties. Similar compounds include:
Cedrol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.
Cedrene: A sesquiterpene hydrocarbon that serves as a precursor to this compound.
Cedranone: A ketone derivative formed through the oxidation of this compound.
This compound stands out due to its distinct woody aroma and its wide range of applications in various fields.
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335033, DTXSID30859104 | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_10726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-53-2, 16230-29-8 | |
Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Cedran-8-ol in the context of the provided research papers?
A: this compound is identified as a key component of Psidium guajava (guava) leaf essential oil. [] The research paper highlights the insecticidal activity of this essential oil against the red flour beetle (Tribolium castaneum) when applied using the fumigation method. [] While the specific contribution of this compound to this insecticidal effect isn't isolated in the study, its presence in the essential oil composition is noteworthy.
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